

Application Notes: (R,R)-Glycopyrrolate for the Management of Hyperhidrosis

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Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B1336284

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Introduction

Hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological need for thermoregulation.[1][2] It can be classified as primary (idiopathic) or secondary to other medical conditions.[1][3] Primary hyperhidrosis typically affects focal areas such as the axillae, palms, soles, and craniofacial region, often causing a significant negative impact on a patient's quality of life.[1][2][4] **(R,R)-Glycopyrrolate**, an anticholinergic agent, has emerged as a key therapeutic option for managing this condition.[1][5]

Mechanism of Action

Glycopyrrolate is a competitive inhibitor of acetylcholine at muscarinic receptors.[1][4] The eccrine sweat glands are primarily innervated by sympathetic postganglionic neurons that release acetylcholine, which binds to M3 muscarinic receptors to stimulate sweat production.[4][6] Glycopyrrolate works by blocking these receptors on the sweat glands, thereby inhibiting the action of acetylcholine and reducing sweat secretion.[6][7]

As a quaternary ammonium compound, glycopyrrolate has limited ability to cross lipid membranes, including the blood-brain barrier.[6][8][9] This pharmacological property results in predominantly peripheral effects, minimizing central nervous system side effects like drowsiness that can be associated with other anticholinergic agents.[1][8][10] It is available in various formulations, including oral tablets and topical preparations (creams, wipes), allowing for systemic or localized treatment tailored to the patient's needs.[5][6]

Quantitative Data

The efficacy and safety of glycopyrrolate have been evaluated in numerous clinical trials. The data below summarizes key findings from studies on various formulations.

Table 1: Summary of Efficacy Data for Glycopyrrolate in Hyperhidrosis

Formulation /Study	Patient Population	Primary Endpoint(s)	Key Quantitative Results	Control Group	Citation(s)
Topical Glycopyrronium Tosylate (GT) 3.75% Wipes (ATMOS-1 & ATMOS-2 Trials)	Primary Axillary Hyperhidrosis	1. Responder rate on Axillary Sweating Daily Diary (ASDD) Item 2 (≥ 4 -point improvement) at Week 4.2. Absolute change in gravimetric sweat production at Week 4.	1. 59.5% of GT-treated patients were responders.2. Mean sweat production reduction of -107.6 mg/5 min.	1. 27.6% responders.2. Mean reduction of -92.1 mg/5 min.	[11]
Topical Glycopyrronium Bromide (GPB) 1% Cream (Phase 3b Trial)	Severe Primary Axillary Hyperhidrosis	Absolute change in sweat production from baseline to Week 12.	Median sweat production decreased by 119.30 mg (a 65.6% reduction).	Baseline	[12]

Oral Glycopyrrolate (Lee et al., 2012)	Primary Hyperhidrosis	1. Change in perspiration based on Keller scale.2. Change in discomfort based on Milanez de Campos scale.	1. 75.0% of patients showed a decrease in perspiration.2. . Mean discomfort score improved from 57.9 to 38.7.	Baseline	[1] [2] [13]
Topical GPB 1% Cream (Phase IIIa Trial)	Axillary Hyperhidrosis	Significant improvement in sweat production, HDSS, and Quality of Life Index vs. placebo after 4 weeks.	57% of patients had improved HDSS scores (down to 1 or 2).	Placebo	[14] [15]
Sofpironium Bromide Gel 5% (Related Topical Anticholinergic)	Primary Axillary Hyperhidrosis	1. Improved HDSS scores (to 1 or 2).2. ≥50% reduction in sweat production.	1. 54% of participants achieved improved HDSS scores.2. 50% reduction in sweat production was achieved.	1. 36% with placebo.2. N/A	[15]

HDSS: Hyperhidrosis Disease Severity Scale

Table 2: Summary of Safety and Adverse Events for Glycopyrrolate

Formulation/Study	Common Adverse Events	Incidence Rate	Severity	Citation(s)
Topical Glycopyrronium Tosylate (44-Week Open-Label Study)	Dry mouthBlurred visionApplication site painNasopharyngitisMydriasis (pupil dilation)	16.9%6.7%6.4% 5.8%5.3%	>90% were mild or moderate.	[16]
Topical GPB 1% Cream (Phase 3b, 72 weeks)	Dry mouthApplication site erythema	Most common reported adverse drug reactions.	Mild to moderate.	[12]
Oral Glycopyrrolate	Dry mouthConstipationFlushingUrinary retentionBlurred vision	Occurring in ≥15% of patients.N/A	Generally mild and manageable.	[3][4]
Topical GPB 1% Cream	Dry mouthMild/moderate application site reactions	16.1%9.2%	Mild or moderate, temporary.	[15]

Experimental Protocols

Detailed methodologies are crucial for the standardized assessment of hyperhidrosis treatments in a research setting.

Protocol 1: Gravimetric Assessment of Sweat Production

This protocol provides a quantitative measure of sweat output and is a common efficacy endpoint in clinical trials.[17][18]

1. Patient Preparation:

- The patient should acclimate to a room with a constant temperature and humidity for at least 30 minutes prior to the measurement.[17]
- The axillae (or other test areas) must be clean and dry. Use of antiperspirants is typically prohibited for a specified washout period (e.g., 1-2 weeks) before the test.[17]

2. Materials:

- Pre-weighed absorbent filter pads or gauze.
- Analytical balance capable of measuring to 0.1 mg.
- Stopwatch.
- Forceps for handling pads.

3. Procedure:

- Using forceps, place a pre-weighed filter pad in the center of each axillary vault.
- The patient should sit calmly with their arms held down by their side for a standardized period, typically 5 minutes.[17]
- After the collection period, use forceps to remove the pads and immediately place them in a sealed container to prevent evaporation.
- Weigh the pads on the analytical balance.

4. Calculation:

- $\text{Sweat production (mg)} = (\text{Weight of pad after collection}) - (\text{Weight of pad before collection})$.
- The result is typically expressed as mg per 5 minutes.[17]

Protocol 2: Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a validated, single-question, patient-reported outcome (PRO) tool used to assess the severity of hyperhidrosis and its impact on daily activities.[19][20]

1. Administration:

- The following question is presented to the patient: "How would you rate the severity of your hyperhidrosis?"[19]

2. Scoring:

- The patient chooses one of four possible responses:

- 1: My sweating is never noticeable and never interferes with my daily activities.
- 2: My sweating is tolerable but sometimes interferes with my daily activities.
- 3: My sweating is barely tolerable and frequently interferes with my daily activities.
- 4: My sweating is intolerable and always interferes with my daily activities.

3. Interpretation:

- A score of 1 or 2 indicates mild or moderate hyperhidrosis.[\[19\]](#)
- A score of 3 or 4 indicates severe hyperhidrosis and is often an inclusion criterion for clinical trials.[\[17\]](#)[\[19\]](#)
- A treatment "responder" is often defined as a patient who achieves a 1- or 2-point improvement from their baseline score.

Protocol 3: Starch-Iodine Test

This qualitative test is used to visualize the area of active sweating (hyperhidrotic area).[\[21\]](#)

1. Patient Preparation:

- The area to be tested should be clean, dry, and free of any topical products.

2. Materials:

- Iodine solution (e.g., povidone-iodine).
- Fine starch powder (e.g., corn starch).
- Cotton swabs or gauze.

3. Procedure:

- Apply a thin layer of iodine solution to the entire test area and allow it to dry completely.
- Once dry, lightly dust the area with starch powder.
- Induce sweating if necessary (e.g., through light exercise or by placing the patient in a warm room).

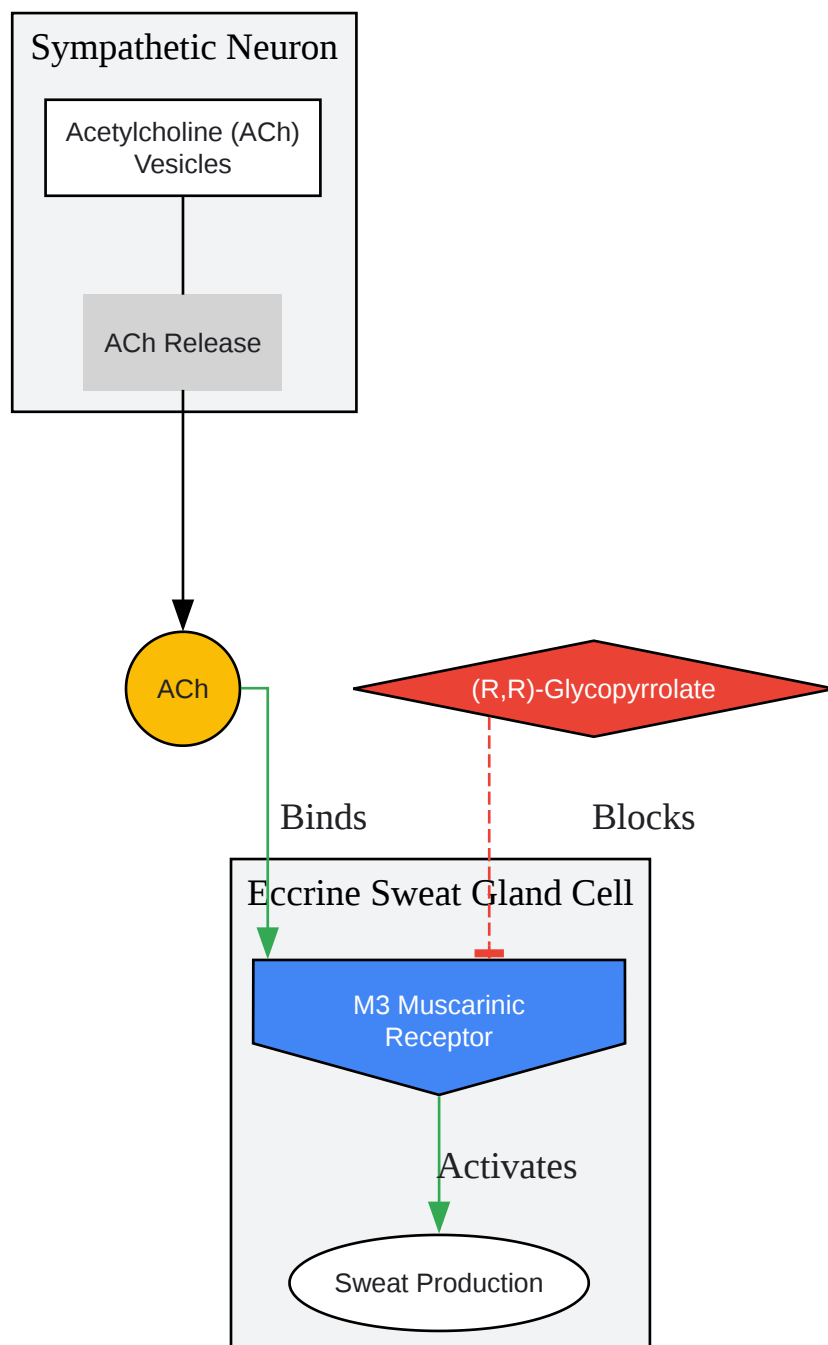
4. Interpretation:

- As sweat is produced, the moisture will cause the iodine and starch to react, producing a dark blue or black color.

- This color change precisely delineates the areas of active sweat production, which can be useful for guiding localized treatments like botulinum toxin injections.[21]

Visualizations

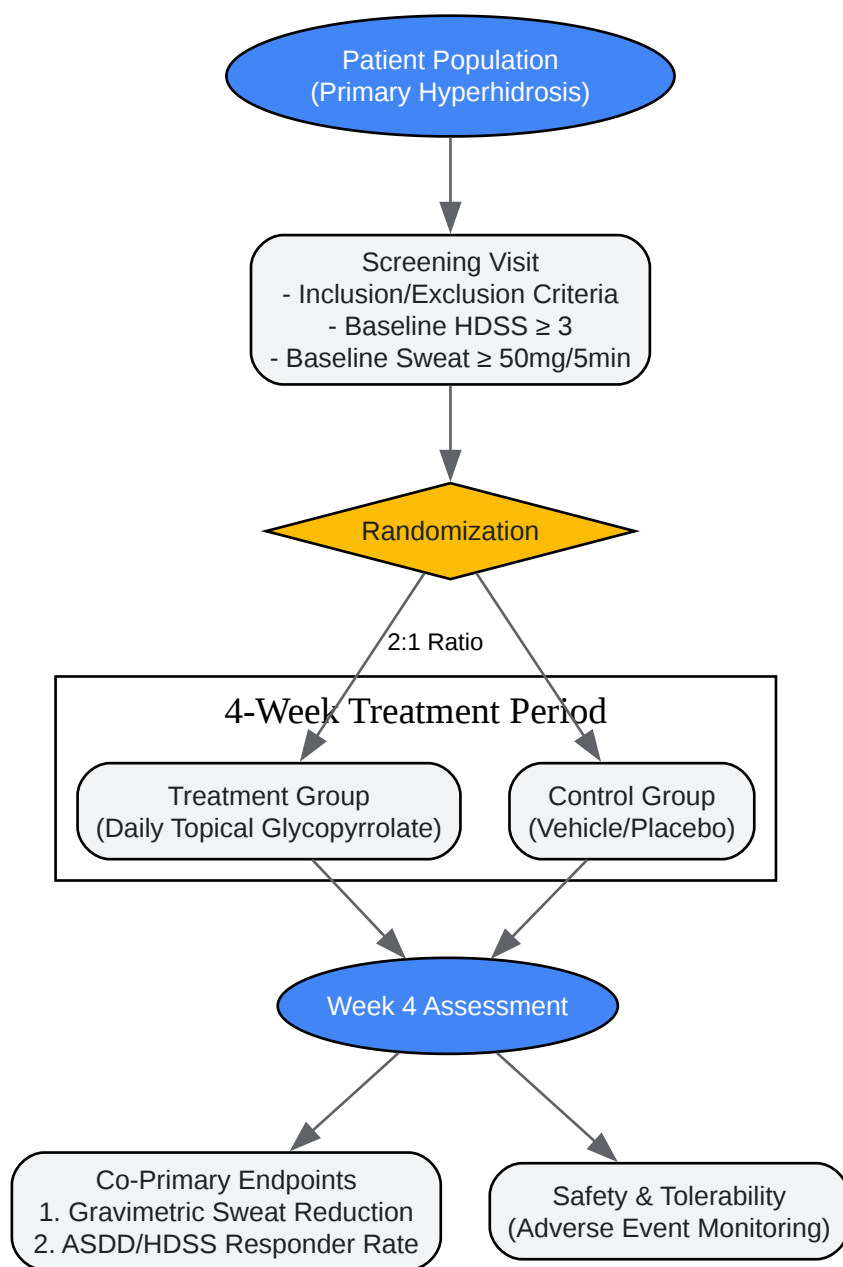
Mechanism of Action of Glycopyrrolate



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Caption: Signaling pathway of glycopyrrolate at the eccrine sweat gland.

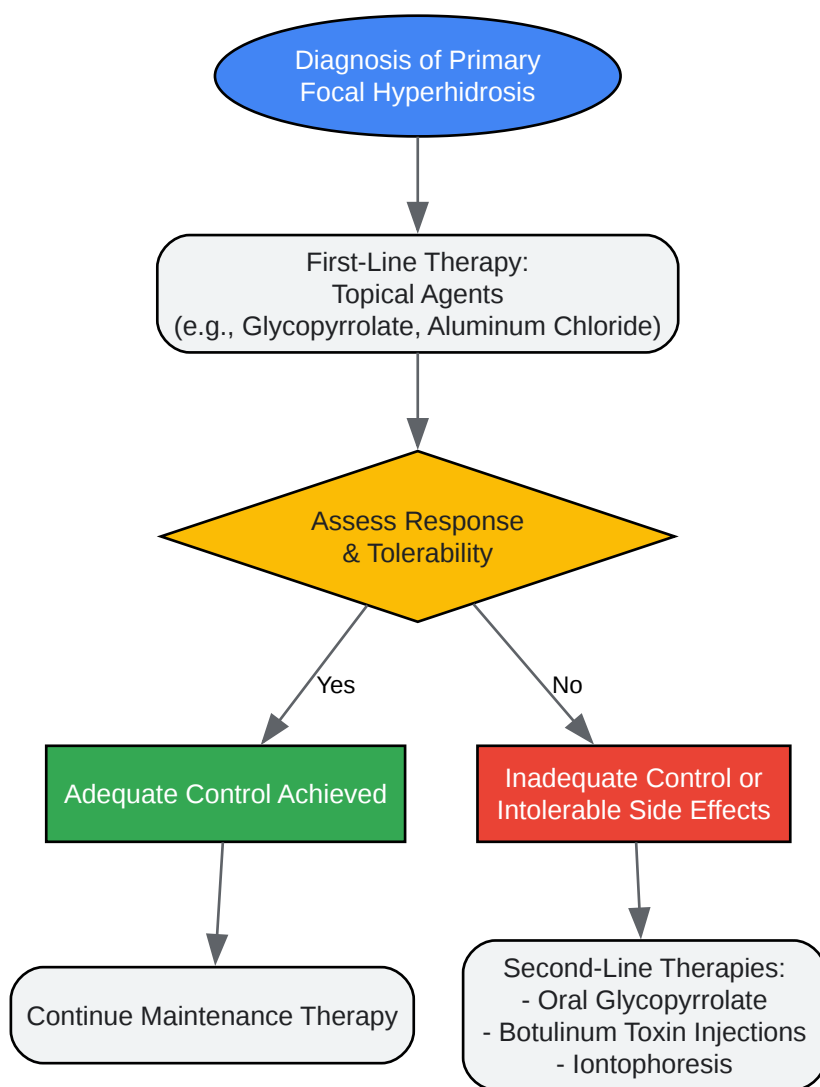
Typical Clinical Trial Workflow for Hyperhidrosis



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Caption: Experimental workflow for a Phase 3 randomized controlled trial.

Patient Management Logic for Hyperhidrosis



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Caption: Logical flow for the clinical management of hyperhidrosis.

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